3-Bromo-4-(pyrrolidin-1-yl)pyridine
Overview
Description
3-Bromo-4-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the third position and a pyrrolidine ring at the fourth position
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 3-bromo-4-(pyrrolidin-1-yl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
The pyrrolidine ring is known to be involved in various biological activities, suggesting that it may affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in the compound suggests that it may have a significant impact on the biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The initial step involves the bromination of pyridine to introduce a bromine atom at the third position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: The brominated pyridine is then subjected to nucleophilic substitution with pyrrolidine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo further substitution reactions, particularly at the bromine site. Common reagents for these reactions include organometallic compounds such as Grignard reagents and organolithium reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Common Reagents and Conditions:
Substitution: Organometallic reagents (e.g., Grignard reagents, organolithium compounds), bases (e.g., potassium carbonate, sodium hydride).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring or the pyrrolidine ring.
Scientific Research Applications
3-Bromo-4-(pyrrolidin-1-yl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
- 3-Bromo-2-(pyrrolidin-1-yl)pyridine
- 3-Bromo-4-(piperidin-1-yl)pyridine
- 3-Bromo-4-(morpholin-1-yl)pyridine
Comparison:
- 3-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with the pyrrolidine ring at the second position. This positional difference can lead to variations in reactivity and biological activity.
- 3-Bromo-4-(piperidin-1-yl)pyridine: Contains a piperidine ring instead of a pyrrolidine ring. The larger ring size can affect the compound’s steric properties and interactions with biological targets.
- 3-Bromo-4-(morpholin-1-yl)pyridine: Features a morpholine ring, introducing an oxygen atom into the ring structure. This can influence the compound’s polarity and hydrogen bonding capabilities.
Uniqueness: 3-Bromo-4-(pyrrolidin-1-yl)pyridine stands out due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts unique steric and electronic properties. These characteristics make it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-4-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBBWYVLXDPSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444052 | |
Record name | 3-bromo-4-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257937-23-8 | |
Record name | 3-bromo-4-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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